Isobaric Molecular Weight (413.5 Da) with Rapastinel, Yet Divergent Pharmacological Target Engagement
L-Prolylglycyl-L-leucyl-L-glutamine and Rapastinel (GLYX-13, sequence TPPT) share the identical molecular formula C18H31N5O6 and monoisotopic mass, yet differ completely in amino acid sequence and biological activity. Rapastinel is an NMDA receptor partial agonist with antidepressant activity advanced to Phase II clinical trials, whereas L-Prolylglycyl-L-leucyl-L-glutamine contains no threonine residues and bears a C-terminal glutamine, making it structurally incompatible with NMDA receptor glycine-site binding [1]. This is a critical procurement distinction: researchers requiring NMDA receptor modulation must select Rapastinel; those investigating glutaminyl cyclase substrate specificity or collagen-model peptide conformation must select L-Prolylglycyl-L-leucyl-L-glutamine [2].
| Evidence Dimension | Molecular formula and primary pharmacodynamic target |
|---|---|
| Target Compound Data | C18H31N5O6, MW 413.5; sequence Pro-Gly-Leu-Gln; no reported NMDA receptor activity; C-terminal Gln for QC interaction |
| Comparator Or Baseline | Rapastinel (GLYX-13): C18H31N5O6, MW 413.47-413.5; sequence Thr-Pro-Pro-Thr-NH2; NMDA receptor partial agonist, Phase II clinical candidate for depression |
| Quantified Difference | Identical molecular formula but zero amino acid sequence overlap; complete divergence in receptor pharmacology (NMDA partial agonism vs. no NMDA activity reported) |
| Conditions | Molecular characterization by elemental analysis and mass spectrometry; Rapastinel pharmacology confirmed in NMDA receptor binding and functional assays; L-Prolylglycyl-L-leucyl-L-glutamine pharmacological profiling not reported in peer-reviewed literature |
Why This Matters
Procurement error risk is elevated for isobaric compounds; ordering by CAS number (798540-26-8 vs. 117928-94-6 for Rapastinel) is essential to avoid receiving a compound with entirely different biological activity.
- [1] Wikipedia. Rapastinel. Molar mass 413.475 g/mol, C18H31N5O6. Accessed 2026. View Source
- [2] Fischer WH, Spiess J. Identification of a mammalian glutaminyl cyclase converting glutaminyl into pyroglutamyl peptides. Proc Natl Acad Sci USA. 1987;84(11):3628-3632. View Source
